molecular formula C14H14ClN B7844053 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine

2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine

Cat. No.: B7844053
M. Wt: 231.72 g/mol
InChI Key: NLWLHXLUNWDZAW-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a phenyl ring, further connected to an ethan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common approach is the reaction of 3-chlorophenylbenzene with ethan-1-amine under specific conditions, such as the use of a strong base and a suitable solvent. The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as chlorinated phenyl compounds, amines, and other functionalized organic molecules.

Scientific Research Applications

2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may be used in the study of biological systems and interactions with biomolecules.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system involved.

Comparison with Similar Compounds

  • 2-(3-Chlorophenyl)ethylamine

  • 3-Chlorophenylbenzene

  • Other phenethylamine derivatives

Properties

IUPAC Name

2-[3-(3-chlorophenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10H,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWLHXLUNWDZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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